2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol
Description
2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol (CAS: 63886-74-8) is a symmetric diethanolamine derivative with a central phenyl ring substituted at the para position by two hydroxyethylamino groups. Its molecular formula is C₁₀H₁₆N₂O₂, and it has a molecular weight of 196.25 g/mol . The compound is characterized by two ethanolamine moieties linked via an aromatic ring, conferring both hydrophilic (due to hydroxyl groups) and lipophilic (due to the phenyl ring) properties. Structurally, the compound is represented by the IUPAC name 2-[4-(2-hydroxyethylamino)anilino]ethanol and is available as a powder stored at room temperature .
Properties
IUPAC Name |
2-[4-(2-hydroxyethylamino)anilino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-7-5-11-9-1-2-10(4-3-9)12-6-8-14/h1-4,11-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKGTXZKZEBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol typically involves the reaction of 4-nitrophenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Alkylated products.
Scientific Research Applications
2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Core Backbone Variations
- Quinoline Derivatives (e.g., 4r, 4s, 4t): These compounds feature a quinoline core substituted with trifluoromethyl groups and ethan-1-ol moieties.
- Pyrimidine Derivatives (e.g., Ab1, Ab2): Substituted pyrimidine rings (e.g., in Ab1: 2-((4-isopropoxyphenyl)amino)-6-methylpyrimidin-4-yl) provide nitrogen-rich heterocycles, altering electronic properties and hydrogen-bonding capacity relative to the phenyl ring .
- Acridine Derivatives (CK0402/CK0403): Larger aromatic systems (9-anilinoacridine) in CK0402/CK0403 enable stronger DNA intercalation, a mechanism less feasible for the smaller target compound .
Functional Group Modifications
- 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol: Methoxy groups on the phenyl ring increase electron density, enhancing solubility in organic solvents compared to the target’s hydroxyethyl groups .
- HC Yellow No. 7: Incorporates a diazenyl (-N=N-) group, introducing conjugation and color properties absent in the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | 196.25 | Dual hydroxyethylamino | Moderate hydrophilicity |
| Quinoline Derivatives (e.g., 4r) | ~500–550 | Trifluoromethyl, quinoline | High lipophilicity |
| 2-Amino-1-(2,4-dimethoxyphenyl)ethanol | 197.23 | Methoxy, amino | High organic solubility |
| Ab1 (Pyrimidine derivative) | ~300–350 | Isopropoxy, methylpyrimidine | Moderate aqueous solubility |
- Lipophilicity: Trifluoromethyl groups in quinoline derivatives () significantly increase lipophilicity, enhancing membrane permeability compared to the target compound .
- Hydrogen Bonding : The target’s dual hydroxyl groups enable stronger hydrogen bonding than methoxy-substituted analogs (e.g., ) .
Biological Activity
2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol, commonly referred to as HEAAE, is a compound with the molecular formula and a molecular weight of 196.25 g/mol. It has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential biological activities and implications in human health.
- IUPAC Name: 2-[4-(2-hydroxyethylamino)anilino]ethanol
- CAS Number: 63886-74-8
- Molecular Structure:
- Molecular Structure
Biological Activity Overview
The biological activity of HEAAE has been explored primarily in terms of its toxicological effects , skin sensitization potential , and genotoxicity . The following sections summarize key findings from various studies.
Toxicological Effects
-
Skin Sensitization:
- A study conducted using the local lymph node assay (LLNA) on CBA/J mice indicated that HEAAE exhibited moderate skin sensitizing potential. Stimulation indices ranged from 1.4 to 3.0 across different concentrations, with an estimated effective concentration (EC3) value of 5.0% .
- The sensitization was influenced by the vehicle used; a mixture of water/acetone and olive oil showed no sensitization effects, highlighting the importance of formulation in assessing skin sensitization .
-
Genotoxicity:
- In vitro studies revealed that HEAAE induced gene mutations at the tk locus in mouse lymphoma cells, both with and without metabolic activation. Additionally, it caused an increase in micronucleated binucleated cells in cultured human peripheral lymphocytes, suggesting clastogenic and/or aneugenic properties .
- A no-observed-adverse-effect level (NOAEL) for maternal and developmental toxicity was established at 140 mg/kg body weight per day during a study involving Wistar rats .
Case Study 1: Skin Sensitization Assessment
In a controlled experiment, CBA/J mice were exposed to various concentrations of HEAAE. The results demonstrated a dose-dependent increase in lymphocyte proliferation, affirming its classification as a moderate skin sensitizer based on the EC3 value derived from the LLNA.
Case Study 2: Genotoxicity Testing
In another study assessing genotoxicity, HEAAE was tested on human peripheral lymphocytes. The compound showed significant increases in DNA damage markers, leading researchers to conclude that it possesses genotoxic properties that warrant further investigation into its safety for human use.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
